molecular formula C8H4BrClF3NO B8224815 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride

4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride

Cat. No.: B8224815
M. Wt: 302.47 g/mol
InChI Key: IKPMXSBVLJXKRJ-AUWJEWJLSA-N
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Description

4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group, bromine, and hydroxyl functionalities makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethanesulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of radical trifluoromethylation and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, photoredox catalysts, and visible light sources . The reaction conditions are typically mild, involving room temperature and ambient pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenecarboximidoyl chlorides, while radical reactions can introduce or modify the trifluoromethyl group .

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine

In biology and medicine, the compound’s trifluoromethyl group can enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals. This makes it a valuable intermediate in drug development .

Industry

In the industrial sector, the compound’s properties make it useful in the development of agrochemicals and materials. The trifluoromethyl group is known to improve the performance of these products .

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride involves the generation of radical intermediates through photoredox catalysis. The excited state of the photoredox catalysts facilitates single-electron transfer processes, leading to the formation of reactive radicals that can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride lies in its combination of bromine, hydroxyl, and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

(1Z)-4-bromo-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF3NO/c9-4-1-2-5(7(10)14-15)6(3-4)8(11,12)13/h1-3,15H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPMXSBVLJXKRJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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